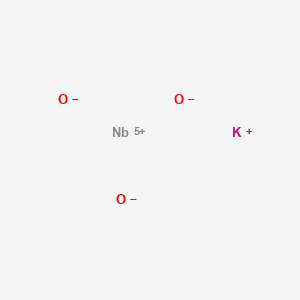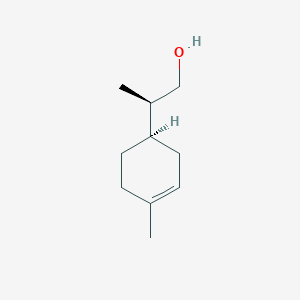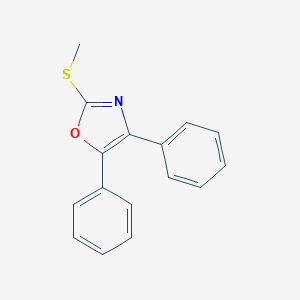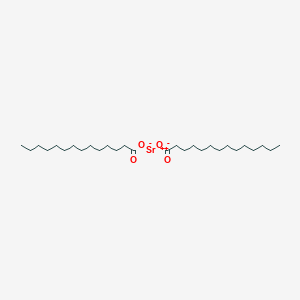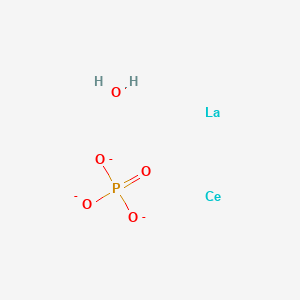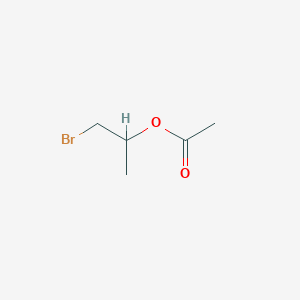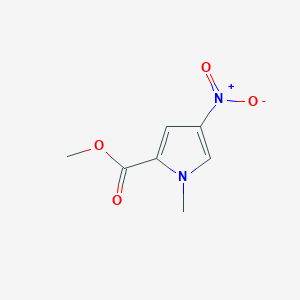
Gadolinium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium phosphate is a rare earth metal compound that has gained significant attention in recent years due to its unique properties. It is a white, odorless powder that is insoluble in water and has a melting point of 1600°C. The compound has various applications in scientific research, including as a catalyst and a material for fuel cells.
Applications De Recherche Scientifique
Gadolinium phosphate has various applications in scientific research, including as a catalyst for organic reactions, a material for fuel cells, and a component in solid oxide fuel cells. It has also been studied as a potential material for phosphors, which are used in lighting and display technologies. Additionally, gadolinium phosphate has been investigated for its magnetic properties, which could make it useful in magnetic resonance imaging (MRI) applications.
Mécanisme D'action
The mechanism of action of gadolinium phosphate is not well understood. However, it is believed that the compound interacts with various biological molecules, including proteins and enzymes, which could explain its catalytic activity. Additionally, the magnetic properties of gadolinium phosphate could make it useful in MRI applications, as it could enhance the contrast between different tissues.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of gadolinium phosphate. However, it is known that the compound is relatively non-toxic and has low acute toxicity. Additionally, gadolinium phosphate is not believed to have any significant effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using gadolinium phosphate in lab experiments is its unique properties, which make it useful in a variety of applications. Additionally, the compound is relatively stable and easy to synthesize, making it a convenient choice for researchers. However, one limitation of using gadolinium phosphate is its cost, as it is a relatively rare compound and can be expensive to produce. Additionally, the compound's insolubility in water can make it difficult to work with in certain applications.
Orientations Futures
For research on gadolinium phosphate include investigating its magnetic properties, exploring its use as a catalyst for organic reactions, and further exploring its potential as a material for phosphors and solid oxide fuel cells.
Méthodes De Synthèse
Gadolinium phosphate can be synthesized using various methods, including sol-gel, co-precipitation, and hydrothermal synthesis. The sol-gel method involves the hydrolysis and condensation of metal alkoxides in a solution, resulting in the formation of a gel. The gel is then dried and calcined to produce the final product. Co-precipitation involves the precipitation of two or more compounds from a solution, resulting in the formation of a solid precipitate. Hydrothermal synthesis involves the reaction of metal salts in a high-pressure, high-temperature environment, resulting in the formation of a crystalline product.
Propriétés
Numéro CAS |
13628-51-8 |
|---|---|
Nom du produit |
Gadolinium phosphate |
Formule moléculaire |
GdO4P |
Poids moléculaire |
252.2 g/mol |
Nom IUPAC |
gadolinium(3+);phosphate |
InChI |
InChI=1S/Gd.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |
Clé InChI |
JAOZQVJVXQKQAD-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Gd+3] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Gd+3] |
Autres numéros CAS |
13628-51-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



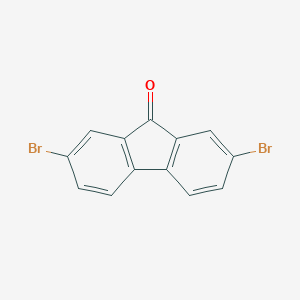
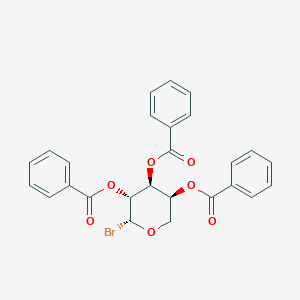
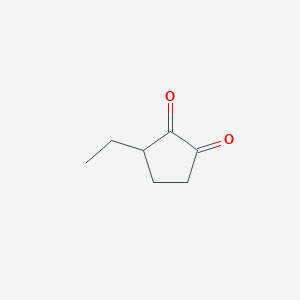

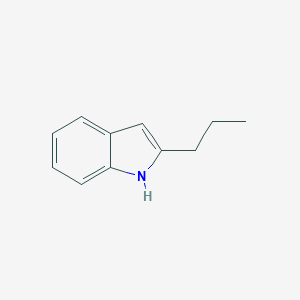
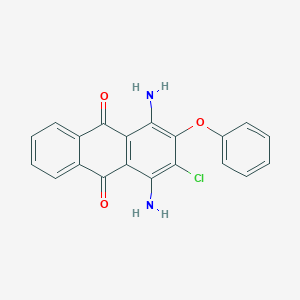
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
